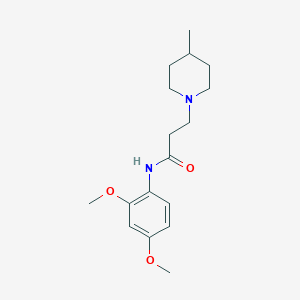![molecular formula C18H27N3O B249069 1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249069.png)
1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane, also known as JNJ-5207852, is a small molecule antagonist of the orexin 1 receptor. It was first synthesized by researchers at Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, and has since been studied for its potential therapeutic applications.
Mécanisme D'action
1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane acts as an antagonist of the orexin 1 receptor, which is involved in the regulation of wakefulness and appetite. By blocking this receptor, this compound is thought to decrease food intake and increase energy expenditure, as well as reduce drug-seeking behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can decrease food intake and increase energy expenditure in animal models. Additionally, it has been shown to reduce drug-seeking behavior in animal models of addiction. However, the exact biochemical and physiological effects of this compound are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane in lab experiments is that it is a small molecule that can easily be synthesized. Additionally, its specific mechanism of action makes it a useful tool for studying the orexin system. However, one limitation is that its effects may not be directly translatable to humans, and further studies are needed to determine its potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on 1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane. One area of interest is its potential as a treatment for obesity and related metabolic disorders. Additionally, further studies are needed to determine its potential as a treatment for addiction and other psychiatric disorders. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane involves several steps, starting with the reaction of 3-pyridinemethanol with piperidine to form 1-(3-pyridinylmethyl)-piperidine. This intermediate is then reacted with azepane-1-carbonyl chloride to yield the final product, this compound.
Applications De Recherche Scientifique
1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has been studied for its potential therapeutic applications in a variety of areas, including sleep disorders, addiction, and obesity. It has been shown to decrease food intake and increase energy expenditure in animal models, suggesting a potential role in the treatment of obesity. Additionally, it has been studied for its potential to reduce drug-seeking behavior in animal models of addiction.
Propriétés
Formule moléculaire |
C18H27N3O |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
azepan-1-yl-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C18H27N3O/c22-18(21-11-3-1-2-4-12-21)17-8-6-10-20(15-17)14-16-7-5-9-19-13-16/h5,7,9,13,17H,1-4,6,8,10-12,14-15H2 |
Clé InChI |
DUHNYFLYNIHAKB-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CN=CC=C3 |
SMILES canonique |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[benzyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248992.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B248993.png)
![1-[(4-Bromophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248995.png)

![2-(4-Bromophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248997.png)
![1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248998.png)
![1-(4-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249000.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine](/img/structure/B249007.png)
